molecular formula C17H20N2O B122622 Ethylcentralite CAS No. 85-98-3

Ethylcentralite

Cat. No. B122622
CAS RN: 85-98-3
M. Wt: 268.35 g/mol
InChI Key: PZIMIYVOZBTARW-UHFFFAOYSA-N
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Description

Ethylene in Organic Synthesis

The utilization of ethylene in organic synthesis is highlighted through its role in the highly enantioselective synthesis of pseudopterosins, a class of natural products. The report emphasizes the significant potential of ethylene as a reagent for introducing a vinyl group with excellent stereoselectivity. The asymmetric hydrovinylation reaction is noted for its compatibility with complex functional groups and the ability to manipulate diastereoselectivity through catalyst choice, which is crucial for synthesizing diastereomeric analogs of medicinally relevant compounds .

Ethylene Glycol: Synthesis and Applications

Ethylene glycol (EG) is a widely used organic compound and chemical intermediate in various industrial processes. The synthesis of EG has been explored through both fossil fuels and biomass-based resources. This critical review covers the properties of EG, advances in synthesis methods, and its commercial applications. It also discusses the catalytic reactivity and reaction mechanisms of the main synthetic methodologies, highlighting the challenges and opportunities for future research associated with EG .

Carbon-Carbon Bond Formation with Ethylene

Ethylene, being the simplest alkene, is extensively used in transition-metal-catalyzed carbon-carbon bond-forming reactions. Its D2h symmetry allows for a single insertion outcome, reducing byproduct formation and simplifying analysis. The minireview describes various reactions where ethylene is incorporated at ambient pressure and temperature, resulting in the formation of substituted alkenes .

Lattice Dynamics of Ethylene Crystal

The interaction potentials between ethylene molecules have been calculated using ab initio methods. These calculations have been applied to a harmonic lattice dynamics calculation on the ethylene crystal, showing fair agreement with experimental data. The study indicates the importance of chemical bonding effects on the intermolecular potential, which are not fully accounted for by empirical atom-atom potentials .

Ethylene Biosynthesis and Biological Activity

Ethylene is a simple organic molecule with significant biological activity in plants. It affects plant growth and development, with effects such as the triple response in etiolated pea seedlings and sex determination in curcurbits. Ethylene's role in processes like fruit ripening, flower senescence, and root initiation is also noted. Interestingly, ethylene can have opposite effects on growth in different plant species .

Pressure-Induced Polymerization of Ethylene

Under high pressure, ethylene undergoes a polymerization reaction to form polyethylene, a widely produced polymer. The study reports on the polymerization observed when crystalline ethylene is compressed above 3.0 GPa. The kinetics of the reaction and the properties of the recovered product, which varies from a conformationally disordered and branched low-density polymer to a high-density crystalline polymer, are discussed. A reaction mechanism is proposed based on the kinetic data and structural information .

New Avenues in Ethylene Synthesis

The synthesis of ethylene, a major chemical intermediate, is driven by the polyethylene market. New reactor designs and catalytic mixtures are proposed to synthesize ethylene more efficiently. The scale-up from laboratory to industrial scale is contingent on overcoming technical and business hurdles. The approach may also be applicable to the synthesis of other chemicals .

Scientific Research Applications

Application in Gun Propellant Analysis

A study by Volk (1976) in "Propellants, Explosives, Pyrotechnics" developed a thin-layer chromatographic method focusing on the analysis of gun propellants. This method allowed for the qualitative analysis of numerous stabilizer reaction products of ethylcentralite and diphenylamine formed during storage. It was used to estimate the onset of autocatalytic decomposition in solid propellants and powders, highlighting ethylcentralite's role in the stability and longevity of gun propellants (Volk, 1976).

Role in Forensic Analysis

Dahl and Lott (1987) in the "Microchemical Journal" described a method for determining organic and inorganic components in gunshot residue. This method included analysis of gunpowder stabilizers like ethylcentralite using high-performance liquid chromatography with electrochemical detection. The combination of these analytical methods provided substantial evidence for the presence of gunshot residue, demonstrating ethylcentralite's utility in forensic science (Dahl & Lott, 1987).

Safety And Hazards

Ethylcentralite is harmful if swallowed and harmful to aquatic life with long-lasting effects . It is recommended to wash thoroughly after handling, avoid release to the environment, and store away from incompatible materials . It is not considered a hazardous chemical, and therefore is not on the Hazmat scale .

properties

IUPAC Name

1,3-diethyl-1,3-diphenylurea
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InChI

InChI=1S/C17H20N2O/c1-3-18(15-11-7-5-8-12-15)17(20)19(4-2)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3
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InChI Key

PZIMIYVOZBTARW-UHFFFAOYSA-N
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Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)N(CC)C2=CC=CC=C2
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Molecular Formula

C17H20N2O
Record name N,N'-DIETHYLCARBANILIDE
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DSSTOX Substance ID

DTXSID8025040
Record name N,N'-Diethylcarbanilide
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Molecular Weight

268.35 g/mol
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Physical Description

N,n'-diethylcarbanilide appears as white flakes or white crystalline solid. Peppery odor. (NTP, 1992)
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Boiling Point

617 to 626 °F at 760 mmHg (NTP, 1992)
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Flash Point

302 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992)
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Density

1.12 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Density

9.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Product Name

1,3-Diethyl-1,3-diphenylurea

CAS RN

85-98-3
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Melting Point

174 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
227
Citations
LS Leggett, PF Lott - Microchemical journal, 1989 - Elsevier
… of the gunpowder constituents, diphenylamine and ethylcentralite, has been tested to … The absence of diphenylamine or ethylcentralite peaks in the HPLC chromatogram appears …
Number of citations: 35 www.sciencedirect.com
M López-López, V Merk, C García-Ruiz… - Analytical and …, 2016 - Springer
… Comparison among the SERS spectra of three smokeless gunpowders with ethylcentralite and the SERS spectrum of ethylcentralite. a Sample 12, b sample 11, c sample 9, and d …
Number of citations: 44 link.springer.com
L Ali, K Brown, H Castellano… - Journal of forensic …, 2016 - Wiley Online Library
… to test for akardite II, ethylcentralite, diphenylamine, N-nitrosodiphenylamine, 2-nitrodiphenylamine, and 4-nitrodiphenylamine. Ethylcentralite was quantifiable in two test samples. …
Number of citations: 44 onlinelibrary.wiley.com
F Volk - Propellants, Explosives, Pyrotechnics, 1976 - Wiley Online Library
… analysis of stabilizer reaction products of the type occurring in particular in propellants with diphenylamine, 2‐nitrodiphenylamine, acardite I, acardite 11, and ethylcentralite as a result …
Number of citations: 40 onlinelibrary.wiley.com
F Volk - Propellants, Explosives, Pyrotechnics, 1976 - Wiley Online Library
… and ethylcentralite, which were formed on storage, to be qualitati+ely analysed. … of the products of treating diphenylamine and ethylcentralite with nitric and nitrous acids. Once the most …
Number of citations: 42 onlinelibrary.wiley.com
DB Dahl, PF Lott - Microchemical journal, 1987 - Elsevier
… Analysis for the gunpowder stabilizers (diphenylamine, ethylcentralite, 2-n& trodiphenylamine) is performed by HPLC with … Two major peaks occurred in addition to ethylcentralite; …
Number of citations: 40 www.sciencedirect.com
LS Lussier, H Gagnon - 1996 - apps.dtic.mil
… de surveillance des poudres a canon stabilisees a Ia diphenylamine ou a l'ethylcentralite. … To remedy this situation, stabilizers such as diphenylamine and ethylcentralite are added to …
Number of citations: 12 apps.dtic.mil
D Laza, B Nys, JD Kinder… - Journal of forensic …, 2007 - Wiley Online Library
… Diphenylamine (DPA) is the most common stabilizer used in single base powders, while ethylcentralite (EC) is added in double base powders, acting as stabilizer as well as gelatinizing …
Number of citations: 127 onlinelibrary.wiley.com
D Perret, S Marchese, A Gentili, R Curini… - Chromatographia, 2008 - Springer
The contribution of explosive trace detection in samples from the hands of suspects has been fundamental in several forensic cases involving terrorists. This paper describes a method …
Number of citations: 97 link.springer.com
MS Elliot, FJ Smith, AM Fraser - Propellants, Explosives …, 2000 - Wiley Online Library
Synthetic methodologies have been developed which yield a variety of diphenylamine (DPA) and 1,3‐diethyl‐l,3‐diphenylurea (ethylcentralite or EC) propellant stabiliser degradation …
Number of citations: 12 onlinelibrary.wiley.com

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